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Introduction

Estetrol (E4) is a native estrogen produced by the human fetal liver during pregnancy.[1][2] Its
unique pharmacological profile, characterized by selective activation of nuclear estrogen
receptor alpha (ERa), has garnered significant interest for its potential in hormonal
contraception and menopausal hormone therapy.[1][2] This document provides a
comprehensive overview of the initial toxicology and safety profile of Estetrol, drawing from
available preclinical and early clinical data.

Executive Summary

Initial studies suggest that Estetrol possesses a favorable safety profile, distinguishing it from
other estrogens. Key findings from a comprehensive nonclinical program, including studies on
acute and chronic toxicity, genotoxicity, carcinogenicity, reproductive toxicity, and safety
pharmacology, indicate a low order of acute toxicity and no genotoxic potential.[1] The
observed toxicities in repeat-dose studies and the tumorigenic effects in rodent carcinogenicity
bioassays are consistent with its estrogenic mechanism of action.[1] Safety pharmacology
assessments have not revealed adverse effects on the central nervous, cardiovascular, or
respiratory systems.[1]
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Mechanism of Action: Selective Estrogen Receptor
Modulation

Estetrol exhibits a distinctive mechanism of action by acting as a selective agonist of the
nuclear estrogen receptor alpha (ERa). Unlike other estrogens, it demonstrates minimal activity
at the membrane-associated ERa. This selective nuclear activation is believed to contribute to
its favorable safety profile, particularly concerning its effects on hemostasis and breast tissue.

Figure 1: Estetrol's Selective ERa Signaling Pathway

Preclinical Toxicology

A comprehensive preclinical toxicology program was conducted to support the clinical
development of Estetrol, adhering to Good Laboratory Practice (GLP) standards.[1]

Acute Toxicity

Studies in rats and monkeys have demonstrated a low order of acute toxicity for Estetrol when
administered orally.[1] Specific LD50 values are not publicly available.

Table 1: Summary of Acute Toxicity Findings

) Route of -
Species L . Key Findings Reference
Administration

Low order of acute
Rat Oral . [1]
toxicity.

Low order of acute
Monkey Oral o [1]
toxicity.

Repeated-Dose Toxicity

Repeated-dose oral toxicity studies have been conducted in mice (up to 3 months), rats (up to
6 months), and cynomolgus monkeys (up to 9 months).[1] The observed findings were
consistent with the known pharmacological effects of estrogens and included microscopic
changes in the reproductive tract, mammary gland, pituitary, liver, kidney, adrenal gland,
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lymphoid organs, skin/hair, and bone.[1] Specific No-Observed-Adverse-Effect-Levels

(NOAELSs) for Estetrol from these studies are not publicly available. A 3-month study in

monkeys with a combination of Estetrol and drospirenone showed hyperglycemia and

pancreatic islet cell vacuolation, which are known class effects of estrogens and progestogens.

[1]

Table 2: Summary of Repeated-Dose Toxicity Studies

Species Duration Route Key Findings Reference
Estrogenic

Mouse Up to 3 months Oral effects on [1]
various organs.
Estrogenic

Rat Up to 6 months Oral effects on [1]
various organs.
Estrogenic

Cynomolgus

Up to 9 months Oral effects on [1]

Monkey .

various organs.
Genotoxicity

Estetrol has been evaluated in a battery of in vitro and in vivo genotoxicity studies and is not

considered to be genotoxic.[1]

Table 3: Summary of Genotoxicity Findings

Assay Type System

Reference

Bacterial Reverse
Mutation Assay (Ames  In vitro
test)

Non-mutagenic

[1]

Chromosome ) )

] In vitro Non-clastogenic [1]
Aberration Assay
Micronucleus Test In vivo Non-genotoxic [1]
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Carcinogenicity

Two-year carcinogenicity bioassays have been conducted in mice and rats.[1] In these studies,
Estetrol was shown to be carcinogenic, producing tumors in the uterus, cervix, and pituitary in
mice, and in the mammary gland in both mice and rats.[1] These findings are considered to be
related to the hormonal activity of Estetrol, as rodents are known to be particularly sensitive to

hormonally-induced tumors.[1]

Table 4: Summary of Carcinogenicity Findings

Species Duration Key Findings Reference

Tumors in the uterus,
cervix, and pituitary.

Mouse 2 years [1]
Mammary gland

tumors.

Mammary gland

Rat 2 years [1]
tumors.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies have been conducted for Estetrol. Full
restoration of fertility was demonstrated in rats after cessation of treatment.[1] Embryofetal
lethality was observed in both rats and rabbits, and fetal skeletal malformations were seen in
rats.[1] Based on these findings, Estetrol is assigned to Pregnancy Category B3 in Australia.[1]

Table 5: Summary of Reproductive and Developmental Toxicity Findings
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Study Type Species Key Findings Reference
Fertility and Early Full restoration of
Embryonic Rat fertility after treatment  [1]
Development cessation.
Embryofetal . .

Rat, Rabbit Embryofetal lethality. [1]
Development
Embryofetal Fetal skeletal

Rat [1]

Development

malformations.

Safety Pharmacology

A core battery of safety pharmacology studies has been conducted to evaluate the effects of

Estetrol on vital functions. These studies indicated no adverse effects on the central nervous,

cardiovascular, or respiratory systems.[1]

Table 6: Summary of Safety Pharmacology Findings

System Assay Key Findings Reference
Central Nervous Functional
) No adverse effects. [1]
System Observational Battery
_ hERG assay, in vivo

Cardiovascular )

cardiovascular No adverse effects. [1]
System

parameters
Respiratory System Plethysmography No adverse effects. [1]

Experimental Protocols

While specific, detailed protocols for the toxicology studies on Estetrol are not publicly

available, the following sections describe the general methodologies typically employed for

such studies, based on international guidelines (e.g., OECD, ICH).

General Workflow for In Vivo Toxicity Studies
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Experimental Protocol
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Figure 2: General Experimental Workflow for In Vivo Toxicity Studies
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Acute Oral Toxicity (Up-and-Down Procedure - UDP)
e Species: Typically rats.

o Method: A sequential dosing approach where animals are dosed one at a time. The dose for
each subsequent animal is adjusted up or down depending on the outcome for the previous
animal. This method minimizes the number of animals required while still providing a point
estimate of the LD50.

» Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight
changes for up to 14 days. A full necropsy is performed on all animals.

Repeated-Dose Toxicity
e Species: Rodent (e.g., rat) and a non-rodent (e.g., dog or monkey).

o Method: The test substance is administered daily for a specified period (e.g., 28 days, 90
days, 6 months). At least three dose levels and a control group are used.

» Endpoints: Daily clinical observations, weekly body weight and food consumption,
ophthalmology, hematology, clinical chemistry, urinalysis, full necropsy, organ weights, and
histopathology of a comprehensive list of tissues.

Genotoxicity Battery
o Ames Test (Bacterial Reverse Mutation Assay):

o System: Multiple strains of Salmonella typhimurium and Escherichia coli with and without
metabolic activation (S9 mix).

o Method: Bacteria are exposed to various concentrations of the test substance. The
number of revertant colonies (mutated back to a prototrophic state) is counted.

e In Vitro Chromosomal Aberration Assay:

o System: Mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral
blood lymphocytes).
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o Method: Cells are exposed to the test substance with and without metabolic activation.
Metaphase cells are harvested and chromosomes are examined for structural aberrations.

 In Vivo Micronucleus Assay:

o System: Bone marrow of rodents (e.g., mice or rats).

o Method: Animals are treated with the test substance. Bone marrow is harvested, and
immature erythrocytes are examined for the presence of micronuclei (small nuclei that
form from chromosome fragments or whole chromosomes that lag behind at anaphase).

Carcinogenicity Bioassay

e Species: Typically two rodent species (e.g., rat and mouse).

e Method: The test substance is administered daily for the majority of the animal's lifespan
(e.g., 2 years). At least three dose levels and a control group are used.

e Endpoints: Survival, clinical observations, body weight, food consumption, and
comprehensive histopathological examination of all tissues from all animals to identify any
increase in tumor incidence.

Reproductive and Developmental Toxicity (DART)

 Fertility and Early Embryonic Development (Segment I):

o Species: Typically rats.

o Method: Males and females are dosed before and during mating, and females are dosed
through implantation.

o Endpoints: Mating performance, fertility, and early embryonic development.

e Embryo-Fetal Development (Segment Il):

o Species: Typically a rodent (rat) and a non-rodent (rabbit).

o Method: Pregnant females are dosed during the period of organogenesis.
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o Endpoints: Maternal toxicity, and fetal viability, weight, and morphology (external, visceral,
and skeletal).

e Pre- and Postnatal Development (Segment IlI):
o Species: Typically rats.
o Method: Pregnant females are dosed from implantation through lactation.

o Endpoints: Maternal toxicity, and pup viability, growth, and development.

Conclusion

The initial toxicology and safety profile of Estetrol is favorable, characterized by a low order of
acute toxicity and a lack of genotoxic potential. The observed effects in repeated-dose toxicity
and carcinogenicity studies are consistent with its estrogenic mechanism of action. Safety
pharmacology studies have not identified any significant risks to vital organ systems. This
preclinical data package has supported the progression of Estetrol into clinical development
for use in contraception and menopausal hormone therapy. Further long-term clinical data will
be crucial to fully characterize its safety profile in humans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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